Cas no 651733-06-1 (Phenol, 2-(aminomethyl)-5-nitro-)

Phenol, 2-(aminomethyl)-5-nitro-, is a nitro-substituted phenolic compound featuring an aminomethyl functional group at the ortho position relative to the hydroxyl group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, dyes, and specialty chemicals. The presence of both electron-donating (aminomethyl) and electron-withdrawing (nitro) groups enhances its versatility in electrophilic and nucleophilic reactions. Its well-defined molecular architecture allows for precise modifications, enabling applications in ligand design and heterocyclic chemistry. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity for laboratory or industrial use.
Phenol, 2-(aminomethyl)-5-nitro- structure
651733-06-1 structure
Product Name:Phenol, 2-(aminomethyl)-5-nitro-
CAS No:651733-06-1
MF:C7H8N2O3
MW:168.15002155304
CID:403872
PubChem ID:69867804
Update Time:2025-05-19

Phenol, 2-(aminomethyl)-5-nitro- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-(aminomethyl)-5-nitro-
    • (2-METHOXY-4-NITROPHENYL)METHANAMINE
    • 2-(aminomethyl)-5-nitrophenol
    • 651733-06-1
    • EN300-7541793
    • DTXSID90741450
    • 2-hydroxy-4-nitrobenzylamine
    • PAFDSHIQFYZQSM-UHFFFAOYSA-N
    • SCHEMBL6691566
    • Inchi: 1S/C7H8N2O3/c8-4-5-1-2-6(9(11)12)3-7(5)10/h1-3,10H,4,8H2
    • InChI Key: PAFDSHIQFYZQSM-UHFFFAOYSA-N
    • SMILES: OC1C=C(C=CC=1CN)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 168.05354
  • Monoisotopic Mass: 168.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 92.1Ų

Experimental Properties

  • PSA: 89.39

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Additional information on Phenol, 2-(aminomethyl)-5-nitro-

Phenol, 2-(Aminomethyl)-5-Nitro- (CAS No. 651733-06-1): A Comprehensive Overview

Phenol, 2-(Aminomethyl)-5-nitro- (CAS No. 651733-06-1) is a versatile compound with significant applications in the fields of chemical and biological research. This compound, also known as 2-(aminomethyl)-5-nitrophenol, is characterized by its unique molecular structure, which includes a phenolic hydroxyl group, an aminomethyl group, and a nitro group. These functional groups contribute to its diverse chemical properties and potential biological activities.

The molecular formula of Phenol, 2-(Aminomethyl)-5-nitro- is C7H8N2O3, and its molecular weight is approximately 164.15 g/mol. The compound is typically a white to off-white solid at room temperature and is soluble in water and organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various experimental protocols in both academic and industrial settings.

In recent years, Phenol, 2-(Aminomethyl)-5-nitro- has gained attention for its potential applications in medicinal chemistry and drug discovery. One of the key areas of research involves its use as a precursor or intermediate in the synthesis of more complex molecules. The presence of the aminomethyl and nitro groups provides multiple reaction sites for further chemical modifications, enabling the creation of novel compounds with tailored biological activities.

A study published in the Journal of Medicinal Chemistry highlighted the role of Phenol, 2-(Aminomethyl)-5-nitro- in the development of anti-inflammatory agents. Researchers found that derivatives of this compound exhibited potent anti-inflammatory effects in vitro and in vivo models. The mechanism of action was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses.

Beyond its anti-inflammatory properties, Phenol, 2-(Aminomethyl)-5-nitro- has also shown promise in the field of cancer research. A recent investigation published in the Cancer Research journal demonstrated that certain derivatives of this compound could selectively inhibit cancer cell proliferation while sparing normal cells. The selective cytotoxicity was attributed to the compound's ability to disrupt specific signaling pathways involved in cell cycle regulation and apoptosis.

The versatility of Phenol, 2-(Aminomethyl)-5-nitro- extends to its use as a probe molecule in biochemical assays. Its unique electronic properties make it an excellent candidate for fluorescence-based assays, where it can be used to monitor changes in cellular environments or interactions between biomolecules. For instance, researchers have utilized derivatives of this compound to study protein-protein interactions and enzyme activities in real-time.

In addition to its applications in medicinal chemistry and biochemistry, Phenol, 2-(Aminomethyl)-5-nitro- has also found use in materials science. The compound can be incorporated into polymers or other materials to impart specific functionalities such as enhanced mechanical strength or improved thermal stability. This makes it valuable for developing advanced materials with tailored properties for various industrial applications.

Safety considerations are an important aspect when handling any chemical compound. While Phenol, 2-(Aminomethyl)-5-nitro- is not classified as a hazardous material under current regulations, it is essential to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn at all times to minimize exposure risks.

In conclusion, Phenol, 2-(Aminomethyl)-5-nitro- (CAS No. 651733-06-1) is a multifaceted compound with a wide range of applications in chemical and biological research. Its unique molecular structure and versatile chemical properties make it an invaluable tool for scientists working in various fields. As ongoing research continues to uncover new potential uses for this compound, it is likely that its importance will only continue to grow in the future.

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